molecular formula C14H26N2O2 B1438429 tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate CAS No. 1172268-86-8

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate

Cat. No.: B1438429
CAS No.: 1172268-86-8
M. Wt: 254.37 g/mol
InChI Key: IRRTYOSSILIGST-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 9-aminobicyclo[3.3.1]nonane-3-one under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium on carbon and triethylamine . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-{9-aminobicyclo[3.3.1]nonan-3-yl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 9-aminobicyclo[3.3.1]non-3-ylcarbamate involves its interaction with specific molecular targets. The amino group of the compound can form hydrogen bonds with target proteins, leading to changes in their conformation and activity. This interaction can affect various biochemical pathways, ultimately influencing cellular functions .

Properties

IUPAC Name

tert-butyl N-(9-amino-3-bicyclo[3.3.1]nonanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-7-9-5-4-6-10(8-11)12(9)15/h9-12H,4-8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRTYOSSILIGST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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